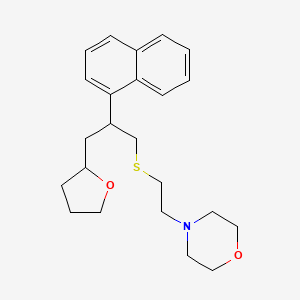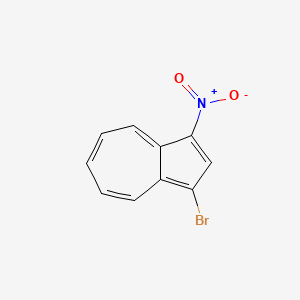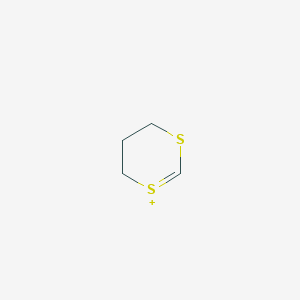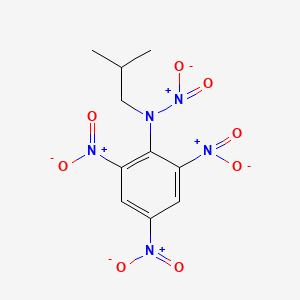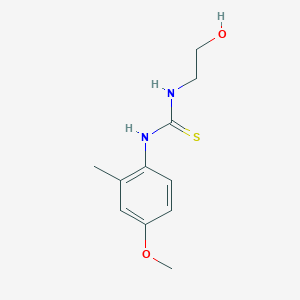
N-(2-Hydroxyethyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea typically involves the reaction of 4-methoxy-2-methylaniline with thiocarbamoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be investigated for its therapeutic potential in treating diseases such as cancer or infections.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways or cellular processes by interacting with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(4-methoxyphenyl)thiourea
- N-(2-Hydroxyethyl)-N’-(4-methylphenyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-methylphenyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(4-methoxy-2-methylphenyl)thiourea is unique due to the presence of both hydroxyethyl and methoxy-methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
52266-68-9 |
|---|---|
Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methoxy-2-methylphenyl)thiourea |
InChI |
InChI=1S/C11H16N2O2S/c1-8-7-9(15-2)3-4-10(8)13-11(16)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,16) |
InChI Key |
JTQVHFWQDOGOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


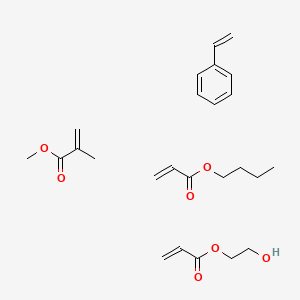
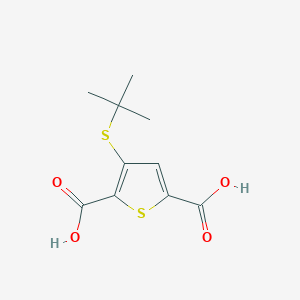
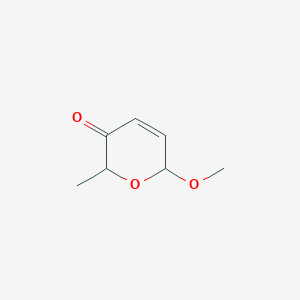
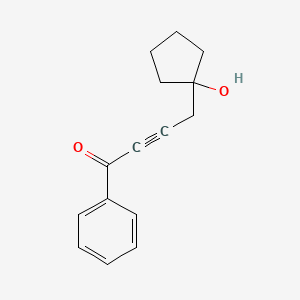

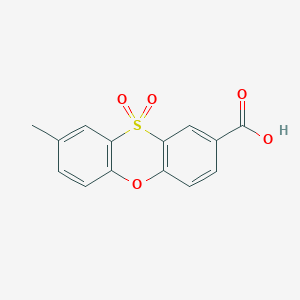



![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
